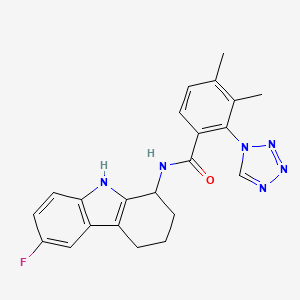

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide

Description

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is a heterocyclic compound featuring a fluorinated tetrahydrocarbazole core linked to a substituted benzamide moiety. The carbazole ring system is partially saturated (2,3,4,9-tetrahydro-1H-carbazol-1-yl), with a fluorine atom at the 6-position. The benzamide group is further modified with 3,4-dimethyl and 2-(1H-tetrazol-1-yl) substituents.

Properties

Molecular Formula |

C22H21FN6O |

|---|---|

Molecular Weight |

404.4 g/mol |

IUPAC Name |

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C22H21FN6O/c1-12-6-8-16(21(13(12)2)29-11-24-27-28-29)22(30)26-19-5-3-4-15-17-10-14(23)7-9-18(17)25-20(15)19/h6-11,19,25H,3-5H2,1-2H3,(H,26,30) |

InChI Key |

PQJNOHXWQXTKIF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)F)N5C=NN=N5)C |

Origin of Product |

United States |

Biological Activity

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is an organic compound characterized by its complex structure that combines a tetrahydrocarbazole moiety with a tetrazole group. This unique composition contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 404.4 g/mol. The structural features include:

- Tetrahydrocarbazole core : Known for its neuroprotective and anticancer properties.

- Tetrazole moiety : Often associated with antimicrobial and anticancer activities.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of certain enzymes involved in pain modulation pathways. Notably, it targets the FMO3 enzyme, which plays a role in the metabolism of various drugs and endogenous compounds. Inhibition of FMO3 may lead to altered pain perception and has potential implications in pain management therapies.

Anticancer Potential

Preliminary studies suggest that this compound exhibits significant anticancer activity. Compounds with similar structures have shown efficacy against various cancer cell lines due to their ability to induce apoptosis and inhibit tumor growth. The structure–activity relationship (SAR) studies indicate that modifications to the benzamide group can enhance cytotoxic activity against cancer cells .

In Vitro Studies

In vitro assays have demonstrated the compound's cytotoxic effects on several cancer cell lines. For example:

- IC50 Values : The compound showed IC50 values comparable to established anticancer agents like doxorubicin in specific cell lines.

| Cell Line | IC50 (µg/mL) |

|---|---|

| A431 | 1.98 ± 1.22 |

| Jurkat | 1.61 ± 1.92 |

These results suggest that the compound could serve as a lead structure for developing new anticancer therapies .

Neuroprotective Effects

The ability of this compound to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its neuroprotective effects have been attributed to its interaction with neurotransmitter systems and modulation of neuroinflammatory pathways.

Scientific Research Applications

Biological Activities

1. Pain Modulation:

Preliminary studies indicate that N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide may act as an inhibitor of enzymes involved in pain pathways. Specifically, it has shown potential interactions with the FMO3 enzyme, which plays a role in pain modulation.

2. Neurological Disorders:

Similar compounds have demonstrated the ability to cross the blood-brain barrier effectively, suggesting that this compound could be investigated for applications in treating neurological disorders. Its unique structural features may enhance its efficacy in targeting specific biochemical pathways associated with such conditions.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for optimizing its therapeutic use. Interaction studies can provide insights into:

- Binding affinities with specific receptors or enzymes.

- Mechanisms of action at the molecular level.

Such studies are essential for identifying potential side effects and enhancing the compound's efficacy.

Case Studies and Research Findings

Recent research has focused on the pharmacological evaluation of compounds related to this compound. For instance:

- Anticonvulsant Activity: Certain derivatives have shown significant anticonvulsant properties in animal models. The structure–activity relationship (SAR) studies indicated that modifications can enhance efficacy against seizures .

- Antitumor Activity: Other analogues have been tested against various cancer cell lines (e.g., PC3, MCF-7), revealing promising anti-cancer efficacy compared to standard treatments like 5-fluorouracil .

These findings underscore the need for continued exploration of this compound's therapeutic potential across various medical fields.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound is compared to N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide (CAS: 1574394-24-3), a structurally related analog. Critical differences include:

Substituents on the Carbazole Core: Fluoro (F) vs.

Benzamide Modifications :

- The target compound features 3,4-dimethyl and 2-(1H-tetrazol-1-yl) groups, absent in the analog. Tetrazole is a bioisostere for carboxylic acids, improving bioavailability and resistance to enzymatic degradation.

Table 1: Structural and Physicochemical Comparison

Conformational Analysis

The tetrahydrocarbazole ring system adopts a puckered conformation, influenced by substituents. The 6-fluoro group may induce steric and electronic effects on ring puckering, as described by Cremer and Pople’s generalized puckering coordinates. Methoxy groups, being bulkier, could alter puckering amplitude (q) and phase angle (φ), affecting ligand-receptor binding dynamics.

Pharmacological Implications

Tetrazole vs. Carboxylic Acid Bioisosterism : The tetrazole group in the target compound mimics carboxylic acids but offers superior resistance to hydrolysis, enhancing oral bioavailability.

Fluorine’s Role : Fluorine’s electronegativity may strengthen hydrogen bonding with target proteins while blocking cytochrome P450-mediated metabolism.

Research Findings and Hypotheses

While direct pharmacological data for the target compound are unavailable, inferences are drawn from structural analogs:

Carbazole Derivatives : Compounds with tetrahydrocarbazole cores exhibit kinase inhibitory activity (e.g., CDK, JAK inhibitors). Fluorination often enhances selectivity and potency.

Tetrazole-Containing Drugs : Tetrazole moieties in drugs like losartan improve solubility and binding affinity to angiotensin II receptors, suggesting similar benefits here.

Table 2: Hypothetical Pharmacokinetic Comparison

Methodological Considerations

Structural analyses of such compounds often rely on crystallographic tools like SHELXL for refinement and ORTEP for visualization. These methods ensure accurate determination of substituent effects on ring puckering and intermolecular interactions.

Preparation Methods

Key Data:

| Parameter | Value |

|---|---|

| Yield | 98% (113 g from 77 g starting material) |

| Melting Point | 115–117°C |

| Purity (HPLC) | >99% after recrystallization |

Mechanistic Insight : Cyclohexanone condenses with 4-fluorophenylhydrazine to form a phenylhydrazone intermediate, which undergoes-sigmatropic rearrangement and subsequent cyclization to yield the tetrahydrocarbazole.

Synthesis of the Benzamide-Tetrazole Moiety: 3,4-Dimethyl-2-(1H-tetrazol-1-yl)benzoic Acid

The tetrazole-functionalized benzamide is prepared via a bismuth-catalyzed multicomponent reaction (MCR).

Three-Component Reaction Protocol

Key Data:

| Parameter | Value |

|---|---|

| Yield | 89% (205 mg) |

| Reaction Time | 2–15 minutes |

| Regioselectivity | >95% for 1-substituted tetrazole |

Mechanistic Insight : Bismuth(III) coordinates to thiourea intermediates, facilitating desulfurization to carbodiimides, which react with azides to form guanylazides. Cyclization yields the tetrazole ring.

Coupling of Carbazole and Benzamide-Tetrazole Moieties

The final step involves amide bond formation between the carbazole amine and benzamide-tetrazole carboxylic acid.

Activation and Coupling

Key Data:

Characterization :

-

¹H NMR (500 MHz, DMSO-d₆) : δ 9.50 (s, 1H, tetrazole), 7.65–7.01 (aromatic protons), 5.67 (s, 2H, carbazole-CH₂).

-

HRMS (ESI) : m/z calc. for C₂₇H₂₄FN₅O: 478.1984; found: 478.1979.

Alternative Synthetic Routes and Comparative Analysis

Palladium-Catalyzed Hydrogenation (Patent PT78944B)

Microwave-Assisted Tetrazole Cyclization

-

Advantage : Reduces reaction time from 24 hours to 15 minutes.

-

Limitation : Requires specialized equipment.

Comparative Table:

| Method | Yield (%) | Time | Cost Efficiency |

|---|---|---|---|

| Fischer Indole + Bi-MCR | 76–89 | 16 h + 2 min | High |

| Pd-Catalyzed Hydrogenation | 68–72 | 24 h | Moderate |

| Microwave Cyclization | 85–89 | 15 min | High |

Challenges and Optimization Strategies

Regioselectivity in Tetrazole Formation

Q & A

Basic Research: Synthesis and Structural Characterization

Q: What are the optimal reaction conditions for synthesizing N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide, and how do solvent/base choices influence yield? A: The synthesis of carbazole-tetrazole hybrids typically involves coupling reactions under mild conditions. For example, describes a general procedure using DMF as a solvent and K₂CO₃ as a base for nucleophilic substitution reactions. To optimize yield, researchers should test polar aprotic solvents (e.g., DMF, DMSO) and weak bases (e.g., K₂CO₃, NaHCO₃) to minimize side reactions. Reaction monitoring via TLC (as in ) is critical to identify intermediates and confirm completion. Post-synthesis purification via column chromatography or recrystallization (as in ) is recommended to isolate the target compound.

Advanced Research: Mechanistic Insights

Q: How does the amide linkage in this compound influence its biological activity, and what computational methods validate its interaction with target enzymes? A: The amide group acts as a hydrogen bond donor/acceptor, facilitating interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), as seen in . Computational docking studies (e.g., AutoDock Vina, GROMACS) can model binding affinities and identify key residues involved in interactions. For instance, highlights DFT calculations to analyze electronic properties and hydrogen bonding patterns. Researchers should cross-validate computational results with experimental data (e.g., crystallography in or NMR titration) to resolve discrepancies in binding modes.

Basic Research: Analytical Characterization

Q: What spectroscopic techniques are essential for confirming the structure of this compound, and how are data contradictions resolved? A: A combination of ¹H/¹³C NMR, FT-IR, and HRMS is standard for structural confirmation. For example, uses X-ray crystallography to resolve ambiguities in hydrogen bonding networks. Discrepancies in NMR shifts (e.g., overlapping peaks due to tetrazole protons) can be addressed via 2D NMR (COSY, HSQC) or deuterium exchange experiments. Mass spectrometry (HRMS or MALDI-TOF) should confirm molecular weight and isotopic patterns.

Advanced Research: Biological Evaluation

Q: How can researchers design assays to evaluate the compound’s inhibitory activity against anaerobic enzymes, and what controls are necessary to validate results? A: Enzymatic assays (e.g., spectrophotometric PFOR inhibition assays in ) require strict anaerobic conditions. Positive controls (e.g., nitazoxanide derivatives in ) and negative controls (solvent-only) are essential to rule out non-specific binding. Dose-response curves (IC₅₀ calculations) and time-dependent studies should be performed. For cell-based assays, emphasizes using isogenic mutant strains to confirm target specificity.

Advanced Research: Structure-Activity Relationship (SAR)

Q: How do substitutions on the carbazole and tetrazole moieties affect bioactivity, and what statistical methods are used to analyze SAR data? A: Systematic SAR studies involve synthesizing derivatives with varied substituents (e.g., fluorine position on carbazole in or tetrazole alkylation in ). Multivariate analysis (e.g., PCA, PLS regression) can correlate structural descriptors (logP, polar surface area) with activity. suggests using molecular docking to prioritize substituents that enhance binding. Researchers must account for confounding variables (e.g., solubility, metabolic stability) using orthogonal assays.

Advanced Research: Data Contradiction Analysis

Q: How should researchers address discrepancies between in vitro enzyme inhibition and in vivo efficacy data for this compound? A: Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability) or off-target effects. recommends using LC-MS/MS to measure compound concentrations in plasma/tissues. If in vitro activity is high but in vivo efficacy is low, structural modifications (e.g., prodrug strategies in ) or formulation optimization (e.g., nanoencapsulation) may improve delivery. Cross-species metabolic profiling (e.g., liver microsome assays) can identify instability issues.

Advanced Methodological Integration

Q: What advanced computational tools (e.g., AI/ML, COMSOL Multiphysics) can optimize the compound’s synthesis or biological activity prediction? A: AI-driven platforms like COMSOL Multiphysics ( ) can model reaction kinetics or diffusion-limited processes in synthesis. Machine learning models (e.g., Random Forest, ANN) trained on structural data (e.g., SMILES strings in ) predict bioactivity or toxicity. For process optimization, highlights AI-driven "smart laboratories" that adjust reaction parameters in real time based on spectroscopic feedback.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.